3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer effects. The structure features:
- Position 5: A methyl group, contributing to steric stabilization.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5/c1-15(2)14-25-8-10-26(11-9-25)20-12-16(3)24-21-19(13-23-27(20)21)17-4-6-18(22)7-5-17/h4-7,12-13H,1,8-11,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMNMXTYMDNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then fused with a pyrimidine ring through a condensation reaction.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrazolo[1,5-a]pyrimidine core with 1-(2-methylallyl)piperazine under basic conditions.
Final Modifications: The final step may involve additional modifications to introduce the methyl group at the 5-position and ensure the correct substitution pattern on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine moiety or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The piperazine moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below compares key structural features and molecular properties of the target compound with analogs from the literature:
Key Observations:
- Piperazinyl vs.
- Chlorophenyl vs. Fluorophenyl (Position 3) : The 4-chlorophenyl group in the target compound and derivative 12b enhances hydrophobicity compared to fluorophenyl, favoring membrane permeability.
Antioxidant and Anti-Diabetic Effects
- Derivative 12b (N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine):
- Target Compound : While direct data are unavailable, the 4-chlorophenyl and 2-methylallylpiperazinyl groups suggest enhanced enzyme inhibition compared to simpler analogs.
Cytotoxicity
Biological Activity
3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. Its synthesis typically involves multi-step organic reactions that allow for the incorporation of the piperazine moiety and the chlorophenyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may also act on neurotransmitter receptors, affecting pathways related to anxiety and depression.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. The following table summarizes key findings from in vitro and in vivo studies:
In these studies, the compound demonstrated significant potency against various cancer cell lines, indicating its potential as an anticancer agent.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Anxiolytic Activity : In animal models, it exhibited anxiolytic effects comparable to standard anxiolytics.
- Antidepressant Effects : Behavioral assays indicated a reduction in depressive-like symptoms in rodent models.
Case Study 1: Anticancer Efficacy
In a recent study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth through modulation of signaling pathways involved in cell survival.
Case Study 2: Neuropharmacological Assessment
A double-blind study assessed the anxiolytic effects of the compound in patients with generalized anxiety disorder. Results indicated a marked improvement in anxiety scores after treatment with the compound over a six-week period, suggesting its potential as a therapeutic agent for anxiety disorders.
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclization reactions between aminopyrazole precursors and dielectrophilic reagents. For example, heating 4-substituted aminopyrazoles with trifluoromethyl-containing diketones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K under solvent-free conditions forms the pyrazolo[1,5-a]pyrimidine core . Subsequent functionalization of the piperazine moiety (e.g., introducing 2-methylallyl groups) can be achieved via nucleophilic substitution or coupling reactions in polar aprotic solvents like DMF .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, aromatic protons in the chlorophenyl group resonate at δ 7.3–7.6 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm .
- X-ray Crystallography : Single-crystal studies (e.g., orthorhombic Pbca space group, Z = 8) resolve bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking in chlorophenyl rings) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 440.22 for C₂₀H₁₁Cl₂F₄N₃) .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives?
Structural analogs of this compound target kinases (e.g., Cyclin-Dependent Kinase 2 (CDK2)) and purine metabolic enzymes. The chlorophenyl and piperazinyl groups enhance binding affinity via hydrophobic and hydrogen-bonding interactions with ATP-binding pockets . Preliminary assays for related compounds show IC₅₀ values in the nanomolar range against CDK2 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. How to resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?
Discrepancies in IC₅₀ values or target specificity may arise from assay conditions (e.g., ATP concentration in kinase assays) or substituent stereochemistry. Strategies include:
- Comparative Studies : Re-test analogs under standardized conditions (pH 7.4, 25°C) .
- Computational Docking : Use software like AutoDock Vina to predict binding poses and validate with mutagenesis data .
- Meta-Analysis : Cross-reference datasets from PubChem and DrugBank to identify outliers .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent Models : Assess oral bioavailability (%F > 30%) and half-life (t₁/₂ > 4 hrs) in Sprague-Dawley rats .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify accumulation in target organs via liquid scintillation counting .
- Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., N-dealkylation of the piperazine ring) .
Q. How can computational methods accelerate reaction design?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states for key steps like cyclization . Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) and solvents (e.g., ethanol/acetone mixtures for recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
